Ethyl difluoro(naphthalen-2-yl)acetate
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Overview
Description
Ethyl difluoro(naphthalen-2-yl)acetate is an organic compound with the molecular formula C14H12F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two fluorine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl difluoro(naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with ethyl difluoroacetate. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with ethyl difluoroacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(naphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one.
Reduction: Formation of ethyl difluoro(naphthalen-2-yl)methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Ethyl difluoro(naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl difluoro(naphthalen-2-yl)acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Ethyl difluoro(naphthalen-2-yl)acetate can be compared with other naphthalene derivatives and fluorinated compounds:
Similar Compounds: Naphthalene-2-carboxylic acid, naphthalene-2-one, and ethyl difluoroacetate.
Uniqueness: The presence of both the naphthalene ring and the difluoroethyl ester group makes this compound unique, providing a combination of aromatic stability and fluorine-related properties such as increased lipophilicity and metabolic resistance.
Properties
Molecular Formula |
C14H12F2O2 |
---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
InChI Key |
LEYZSOGWZPUAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)(F)F |
Origin of Product |
United States |
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